molecular formula C12H14N2O5 B11050488 4-Nitrobenzyl morpholine-4-carboxylate

4-Nitrobenzyl morpholine-4-carboxylate

Cat. No.: B11050488
M. Wt: 266.25 g/mol
InChI Key: WNIIGJJIMJXTIX-UHFFFAOYSA-N
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Description

4-Nitrobenzyl Morpholine-4-carboxylate is a chemical building block of interest in organic synthesis and medicinal chemistry. While the specific data for this compound is limited, its structural features, including the morpholine and nitrobenzyl groups, are commonly utilized in scientific research. Compounds with the morpholine ring are frequently explored for their biological activities and are key intermediates in developing pharmacologically active molecules . For instance, morpholine-based structures are actively investigated as inhibitors for enzymes like carbonic anhydrase, which is a target in conditions such as glaucoma . The nitroaromatic group can serve as a precursor for further chemical transformations, including reduction to aniline derivatives, making it a versatile intermediate for constructing more complex chemical entities. This product is provided For Research Use Only (RUO) and is strictly not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate safety precautions.

Properties

Molecular Formula

C12H14N2O5

Molecular Weight

266.25 g/mol

IUPAC Name

(4-nitrophenyl)methyl morpholine-4-carboxylate

InChI

InChI=1S/C12H14N2O5/c15-12(13-5-7-18-8-6-13)19-9-10-1-3-11(4-2-10)14(16)17/h1-4H,5-9H2

InChI Key

WNIIGJJIMJXTIX-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(=O)OCC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

Morpholine-4-carboxylic acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂] in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) at 0–5°C. The resulting acid chloride is then reacted with 4-nitrobenzyl alcohol in the presence of a base (e.g., pyridine or triethylamine) to neutralize HCl byproducts.

Optimization Insights :

  • Solvent Choice : THF improves solubility of intermediates, while DCM facilitates faster reaction kinetics.

  • Temperature Control : Maintaining temperatures below 10°C prevents nitro group decomposition.

  • Yield : Typical yields range from 70–75%, with purity >90% after recrystallization.

Limitations :

  • Residual thionyl chloride necessitates rigorous washing, increasing processing time.

  • Acid-sensitive substrates may degrade under acidic conditions.

Coupling Agent-Mediated Synthesis (Steglich Esterification)

Steglich esterification using dicyclohexylcarbodiimide (DCC) or ethylcarbodiimide hydrochloride (EDC) with 4-dimethylaminopyridine (DMAP) is a milder alternative. This method avoids harsh acid chloride conditions and is ideal for heat-sensitive substrates.

Protocol and Parameters

Morpholine-4-carboxylic acid and 4-nitrobenzyl alcohol are dissolved in DCM or DMF. DCC (1.2 equiv) and DMAP (0.1 equiv) are added, and the reaction proceeds at room temperature for 12–24 hours. The urea byproduct is removed via filtration, and the product is purified via column chromatography.

Performance Metrics :

ParameterValue
Yield80–85%
Purity (HPLC)97–99%
Reaction Time18 hours

Advantages :

  • No extreme temperatures or strong acids required.

  • Compatible with nitro groups due to neutral pH conditions.

Challenges :

  • DCC is moisture-sensitive, demanding anhydrous conditions.

  • Column purification increases solvent waste.

Mitsunobu Reaction for Stereochemical Control

The Mitsunobu reaction enables esterification while retaining stereochemistry, using diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh₃). This method is advantageous for chiral substrates but is costlier due to reagent expenses.

Experimental Setup

Morpholine-4-carboxylic acid (1.0 equiv), 4-nitrobenzyl alcohol (1.2 equiv), DIAD (1.5 equiv), and PPh₃ (1.5 equiv) are combined in THF at 0°C. The mixture warms to room temperature and stirs for 6–8 hours. The product is isolated via aqueous extraction and solvent evaporation.

Efficiency Data :

  • Yield : 88–92%

  • Purity : >99% (no chromatography required)

  • Byproducts : Minimal (<1% triphenylphosphine oxide)

Industrial Relevance :

  • High atom economy but limited scalability due to DIAD costs.

  • Preferred for small-scale, high-purity batches.

Enzymatic Esterification for Green Chemistry

Emerging biocatalytic methods employ lipases (e.g., Candida antarctica Lipase B) in non-aqueous media. This approach aligns with sustainable chemistry principles but requires optimization for nitroaromatic substrates.

Process Details

Morpholine-4-carboxylic acid and 4-nitrobenzyl alcohol are mixed in tert-butanol with immobilized lipase (10% w/w). The reaction proceeds at 40°C for 48–72 hours, with molecular sieves to absorb water.

Results :

MetricValue
Conversion Rate60–65%
Enzyme Reusability5 cycles
Solvent Recovery95%

Challenges :

  • Lower yields compared to chemical methods.

  • Enzyme denaturation at high nitro concentrations.

Industrial-Scale Production via Continuous Flow Reactors

Continuous flow systems enhance reproducibility and safety for large-scale synthesis. A representative setup involves:

  • Acid Chloride Generation : Morpholine-4-carboxylic acid and SOCl₂ flow through a heated reactor (50°C, 10 min residence time).

  • Esterification : The acid chloride stream merges with 4-nitrobenzyl alcohol and pyridine in a static mixer (25°C, 5 min).

  • Quenching and Separation : The mixture is neutralized with NaHCO₃ and separated via inline liquid-liquid extraction.

Scale-Up Metrics :

  • Throughput : 10 kg/hour

  • Yield : 78%

  • Purity : 96% (after crystallization)

Advantages :

  • Reduced solvent usage and waste.

  • Consistent product quality via real-time monitoring.

Comparative Analysis of Methodologies

The table below summarizes key performance indicators across methods:

MethodYield (%)Purity (%)Cost (Relative)Scalability
Acid Chloride7595LowHigh
Steglich Esterification8598ModerateModerate
Mitsunobu Reaction9099HighLow
Enzymatic6597ModerateLow
Continuous Flow7896HighVery High

Key Observations :

  • Cost-Benefit Tradeoffs : Acid chloride methods dominate industrial settings due to low reagent costs, while Mitsunobu excels in lab-scale purity.

  • Sustainability : Enzymatic and flow systems reduce environmental impact but require upfront investment.

Scientific Research Applications

Chemistry

  • Building Block for Organic Synthesis : 4-Nitrobenzyl morpholine-4-carboxylate serves as a critical intermediate in the synthesis of complex organic molecules. It is utilized in the preparation of various derivatives and intermediates essential for advanced material science and organic chemistry.

Biology

  • Biochemical Probes : The compound is employed in studying enzyme mechanisms and biochemical assays. Its interactions with specific enzymes can provide insights into cellular processes and metabolic pathways.
  • Antimicrobial Activity : Research indicates that compounds similar to 4-nitrobenzyl morpholine-4-carboxylate exhibit significant antimicrobial properties. Studies have shown effectiveness against various bacterial strains, highlighting its potential as an antimicrobial agent .

Medicine

  • Therapeutic Potential : Investigations are ongoing regarding its potential therapeutic effects, particularly in drug development. The compound's ability to inhibit specific enzymes may offer avenues for treating diseases such as cancer .
  • Anticancer Properties : Nitrobenzoate-derived compounds have demonstrated anticancer activities. Preliminary studies suggest that 4-nitrobenzyl morpholine-4-carboxylate could suppress tumor cell proliferation and induce apoptosis in cancer cells .

Industry

  • Production of Specialty Chemicals : The compound is utilized in synthesizing specialty chemicals and materials due to its unique chemical properties. This includes applications in dye production and agrochemicals.

Case Studies

  • Antimicrobial Efficacy : A study demonstrated that 4-nitrobenzyl morpholine-4-carboxylate exhibited significant activity against multiple bacterial strains, suggesting its potential use in developing new antibiotics.
  • Enzymatic Inhibition : Research on similar compounds revealed potent inhibitory effects on cholinesterase enzymes, which may lead to therapeutic applications in neurodegenerative diseases like Alzheimer's disease .
  • Synthesis of Anticancer Agents : Investigations into the synthesis of derivatives from 4-nitrobenzyl morpholine-4-carboxylate have shown promise in creating new anticancer drugs that target specific cellular pathways involved in tumor growth .

Mechanism of Action

The mechanism of action of 4-nitrobenzyl morpholine-4-carboxylate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The morpholine ring can also interact with biological macromolecules, influencing their function and activity .

Comparison with Similar Compounds

Structural Analogues and Key Differences

The compound is structurally analogous to ethyl 4-nitrobenzoate derivatives (e.g., Ethyl 4-nitrobenzoate, Ethyl 4-nitrocinnamate), which share the 4-nitrobenzoyl core but differ in the ester substituent. Key comparisons include:

Property 4-Nitrobenzyl Morpholine-4-Carboxylate Ethyl 4-Nitrobenzoate Ethyl 4-Nitrocinnamate
Molecular Weight ~280.27 g/mol (estimated) 195.15 g/mol 221.20 g/mol
Solubility High in polar solvents (e.g., DMSO, H₂O) Moderate in ethanol Low in aqueous media
Reactivity Enhanced due to morpholine’s basicity Standard ester hydrolysis Conjugated system effects
Applications Drug delivery, catalysis Synthetic intermediates UV-absorbing materials

The morpholine group in 4-nitrobenzyl morpholine-4-carboxylate significantly increases solubility and stability in biological systems compared to ethyl esters, which are more lipophilic and prone to rapid enzymatic hydrolysis .

Physicochemical Properties

  • Nitro Group Effects : The electron-withdrawing nitro group in all compounds directs electrophilic substitution reactions to meta positions. However, the morpholine ring in the target compound can participate in hydrogen bonding, altering crystallization behavior compared to ethyl esters .
  • Thermal Stability : Ethyl 4-nitrobenzoate derivatives typically exhibit lower melting points (e.g., Ethyl 4-nitrobenzoate: ~72°C) due to weaker intermolecular forces, whereas the morpholine derivative likely has a higher melting point (estimated >100°C) owing to hydrogen bonding and rigidity .

Research Findings and Limitations

  • Crystallography: SHELX programs (e.g., SHELXL) are widely used for refining crystal structures of nitroaromatic compounds, including ethyl 4-nitrobenzoate derivatives.
  • Stability Studies : Ethyl esters are prone to hydrolysis under acidic conditions, whereas the morpholine analogue’s stability in physiological pH ranges remains understudied.

Q & A

Q. What are the standard synthetic routes for 4-nitrobenzyl morpholine-4-carboxylate, and what intermediates are critical in its preparation?

The synthesis typically involves nitrobenzylation of morpholine derivatives followed by carboxylation. Key intermediates include 4-(4-nitrobenzyl)morpholine (CAS 6425-46-3), where the morpholine ring is functionalized with a nitrobenzyl group via alkylation or nucleophilic substitution. Purification often employs recrystallization or column chromatography, with intermediates verified by NMR and IR spectroscopy .

Q. Which spectroscopic and crystallographic methods are most reliable for characterizing 4-nitrobenzyl morpholine-4-carboxylate?

  • X-ray crystallography : Determines molecular conformation and hydrogen-bonding patterns (e.g., chair conformation of the morpholine ring and N–H⋯O interactions) .
  • NMR spectroscopy : 1^1H and 13^13C NMR identify substituent patterns, such as the nitrobenzyl group’s aromatic protons and morpholine’s methylene signals.
  • IR spectroscopy : Confirms functional groups (e.g., C=O stretch at ~1700 cm1^{-1} for the carboxylate) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in multi-step syntheses of 4-nitrobenzyl morpholine-4-carboxylate?

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nitrobenzylation efficiency by stabilizing transition states.
  • Catalysis : Lewis acids (e.g., ZnCl2_2) may accelerate alkylation steps.
  • Temperature control : Lower temperatures reduce side reactions during carboxylation.
  • Workup strategies : Acid-base extraction isolates intermediates, minimizing losses .

Q. When crystallographic data conflicts with spectroscopic results for this compound, how should researchers resolve discrepancies?

  • Cross-validation : Use high-resolution mass spectrometry (HRMS) to confirm molecular weight.
  • Dynamic NMR : Probe temperature-dependent conformational changes in solution.
  • Computational modeling : Compare experimental crystal structures with DFT-optimized geometries to identify steric or electronic mismatches .

Q. What in vitro models are appropriate for evaluating the anticancer potential of 4-nitrobenzyl morpholine-4-carboxylate derivatives?

  • Cell viability assays : Use MTT or resazurin-based tests on cancer cell lines (e.g., HeLa, MCF-7) to screen for cytotoxicity.
  • Enzyme inhibition studies : Target kinases or proteases implicated in cancer progression, leveraging the morpholine moiety’s affinity for ATP-binding pockets.
  • Apoptosis markers : Quantify caspase-3/7 activation via fluorescence assays .

Q. How can computational methods predict the reactivity of 4-nitrobenzyl morpholine-4-carboxylate in nucleophilic substitutions?

  • DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to identify reactive sites.
  • Molecular docking : Simulate interactions with biological targets (e.g., enzymes) to prioritize derivatives for synthesis.
  • Solvent effects : Use COSMO-RS models to predict solvation energy and reaction feasibility in different media .

Methodological Considerations

  • Data reproducibility : Document reaction parameters (e.g., stoichiometry, solvent purity) to mitigate variability in nitrobenzylation yields .
  • Safety protocols : Handle nitro-containing intermediates with care due to potential explosivity; use blast shields and small-scale reactions .

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